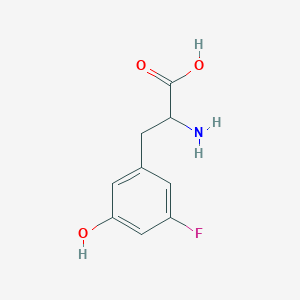

3-Fluoro-5-hydroxy-DL-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |

InChI Key |

SMVXELKDUVBXNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fluorinated Phenylalanines

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering efficient pathways to complex molecules under mild conditions. nih.gov This strategy is particularly effective for producing optically pure amino acids.

Transamination Reactions in Fluorinated Phenylalanine Synthesis

A primary chemoenzymatic route to fluorinated phenylalanines involves the transamination of a corresponding α-keto acid. For the synthesis of 3-Fluoro-5-hydroxy-DL-phenylalanine, a plausible pathway begins with the synthesis of the precursor, 3-fluoro-5-hydroxyphenylpyruvic acid. This can be achieved through a chemical method such as the Erlenmeyer-Plöchl synthesis, starting from 3-fluoro-5-hydroxybenzaldehyde (B1339271) and N-acetylglycine. nih.gov

Once the α-keto acid is obtained, a transaminase enzyme is used to convert it into the desired amino acid. Transaminases catalyze the transfer of an amino group from a donor molecule, such as L-glutamine or L-aspartic acid, to the keto acid. psu.edu Various transaminases have been successfully employed for the synthesis of other fluorinated phenylalanines, demonstrating the viability of this approach. nih.gov The reaction yields the racemic product, this compound.

Table 1: Key Components in Chemoenzymatic Transamination

| Component | Role | Example Source/Type |

|---|---|---|

| Starting Material | Precursor for the alanine (B10760859) side chain | 3-fluoro-5-hydroxybenzaldehyde, N-acetylglycine |

| Intermediate | Substrate for the transaminase | 3-fluoro-5-hydroxyphenylpyruvic acid |

| Enzyme | Biocatalyst for amination | α-Transaminase |

| Amino Donor | Source of the amine group | L-Glutamine, L-Aspartic Acid |

Enzyme-Catalyzed Deracemization and Enantioselective Synthesis

The transamination process typically results in a racemic mixture (DL-phenylalanine). To obtain enantiomerically pure L- or D-amino acids, enzyme-catalyzed deracemization or resolution is employed. One common method is the use of hydrolytic enzymes, such as lipases or proteases, which can selectively act on one enantiomer of a derivatized amino acid.

For instance, the racemic this compound can be converted to its methyl ester. Subsequent treatment with a lipase, such as Lipase L, or a protease like subtilisin, can selectively hydrolyze one of the enantiomers (e.g., the L-enantiomer) back to the carboxylic acid, leaving the other (D-enantiomer) as the unreacted ester. nih.govnih.gov These two products can then be separated. The subtilisin-type Carlsberg enzyme has been used for the enzymatic hydrolysis of Cbz-protected fluorinated ʟ-phenylalanine derivatives. nih.gov This technique provides an effective means to resolve the racemic mixture into its constituent enantiomers.

Phenylalanine Aminomutase (PAM) Catalysis in Fluorinated Amino Acid Synthesis

Phenylalanine aminomutase (PAM) is an enzyme that typically catalyzes the isomerization of α-phenylalanine to β-phenylalanine, with (E)-cinnamic acid as a reaction intermediate. nih.govnih.gov This catalytic activity can be harnessed for synthetic purposes. PAM can catalyze the addition of ammonia (B1221849) to the double bond of (E)-cinnamic acid derivatives to produce both α- and β-amino acids. nih.govnih.gov

For the synthesis of 3-Fluoro-5-hydroxy-phenylalanine, one would start with the corresponding (E)-3-fluoro-5-hydroxy-cinnamic acid. The PAM enzyme, sourced from organisms like Taxus chinensis, facilitates the addition of ammonia across the alkene bond. nih.govnih.gov This reaction often exhibits high enantioselectivity, producing amino acids in excellent enantiomeric excess (>99% ee), but may yield a mixture of α- and β-amino acid regioisomers. nih.gov The regioselectivity can be influenced by the substituents on the aromatic ring.

Chemical Synthesis Strategies

Traditional chemical synthesis offers robust and scalable methods for producing fluorinated amino acids, utilizing a wide array of reagents and reaction conditions.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as an electrophilic fluorine source ("F+"). For a molecule like 3-hydroxyphenylalanine (m-tyrosine), the hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack.

To synthesize this compound, a potential starting material could be a suitably protected 5-hydroxyphenylalanine derivative. The direct fluorination of the aromatic ring can be achieved using N-F reagents. Selectfluor® (F-TEDA-BF4) is a widely used, stable, and effective electrophilic fluorinating agent for this purpose. The reaction mechanism is believed to proceed through a polar pathway involving the formation of a Wheland complex intermediate. However, controlling the regioselectivity to achieve the specific 3-fluoro-5-hydroxy pattern on the phenylalanine scaffold can be challenging and may require the use of protecting groups or a multi-step synthetic sequence.

Table 2: Common Reagents for Electrophilic Fluorination

| Reagent Name | Acronym | Chemical Name |

|---|---|---|

| Selectfluor® | F-TEDA-BF4 | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| NFSI | | N-Fluorobenzenesulfonimide |

Nucleophilic Fluorination Routes

Nucleophilic fluorination methods introduce a fluoride (B91410) anion (F-) into a molecule, typically by displacing a leaving group. These routes are often more predictable in terms of regioselectivity compared to electrophilic methods.

One plausible strategy for synthesizing this compound involves starting with a precursor that has a good leaving group, such as a bromine or a nitro group, at the 3-position of a 5-hydroxyphenylalanine derivative. For example, a multi-step sequence could begin with 3-bromo-5-hydroxybenzaldehyde. The alanine side-chain can be constructed using methods like the Erlenmeyer azalactone synthesis, followed by reduction. nih.gov The final step would be a nucleophilic fluorination reaction to replace the bromine atom with fluorine. This can be achieved through copper-mediated fluorination using reagents like [18F]KF for radiolabeling or through other metal-catalyzed processes. nih.gov Another approach is the fluorodehydroxylation of a dihydroxy-phenylalanine derivative, such as 3,5-dihydroxyphenylalanine, using reagents like sulfur tetrafluoride (SF4) or DAST (diethylaminosulfur trifluoride), although controlling the reaction to achieve mono-fluorination can be difficult. nih.gov

Multi-Step Organic Synthesis Pathways for Hydroxylated and Fluorinated Phenylalanines

The synthesis of phenylalanine analogs bearing both hydroxyl and fluoro substituents on the aromatic ring requires robust multi-step pathways. A prevalent and effective method is the Erlenmeyer-Plessl azalactone synthesis, which constructs the α-amino acid backbone from a corresponding benzaldehyde (B42025). nih.gov This pathway is particularly suited for creating a diverse range of substituted phenylalanines.

The synthesis commences with the condensation of a substituted benzaldehyde, in this case, 3-fluoro-5-hydroxybenzaldehyde, with N-acetylglycine. This reaction is typically conducted in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. The process yields an intermediate oxazolone, also known as an azalactone. The subsequent step involves the reduction and hydrolysis of this azalactone ring to produce the desired DL-phenylalanine analog. A common approach for this transformation is using red phosphorus in the presence of hydroiodic acid, which cleaves the ring and reduces the double bond to afford the final amino acid, this compound. nih.gov

This classical pathway offers a reliable, albeit multi-step, route to hydroxylated and fluorinated phenylalanines. The versatility of the Erlenmeyer-Plessl synthesis allows for the introduction of various substituents on the phenyl ring, dictated by the choice of the initial benzaldehyde precursor.

Table 1: Illustrative Pathway for this compound Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Fluoro-5-hydroxybenzaldehyde, N-acetylglycine | Acetic anhydride, Sodium acetate | 4-(3-Fluoro-5-hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azalactone) |

| 2 | Azalactone intermediate | Red Phosphorus, Hydroiodic Acid (HI) | this compound |

Stereoselective Synthesis of DL-Phenylalanine Analogs

While highly stereoselective methods are often desired for producing single enantiomers (D- or L-amino acids), methods that produce racemic mixtures (DL-analogs) are fundamental, often serving as a starting point for chiral resolution or for applications where a specific stereoisomer is not required.

The Erlenmeyer-Plessl synthesis is inherently non-stereoselective, yielding a racemic mixture of the D- and L-enantiomers, making it a direct pathway to DL-phenylalanine analogs. nih.gov Alternative chemoenzymatic strategies can also be employed, starting from a racemic mixture. For instance, a process of deracemization can be achieved by coupling a stereoselective oxidation reaction with a non-selective reduction. nih.gov Phenylalanine ammonia lyases (PALs) can be used in amination/deracemization cascades. researchgate.net Although often aimed at producing a single enantiomer with high enantiomeric excess, the initial enzymatic amination of a cinnamic acid derivative can produce a racemic or near-racemic mixture, which can then be isolated as the DL-analog. nih.govresearchgate.net

Furthermore, biocatalytic stereoinversion cascades have been developed to convert readily available L-amino acids into their D-counterparts. rsc.org Such a process involves the deamination of an L-amino acid to an intermediate keto acid, followed by stereoselective reductive amination to the D-amino acid. rsc.orgnih.gov By controlling the enzymes used in the final amination step, these cascades can be adapted to produce either enantiomer or, if the reduction is non-selective, the DL-mixture.

Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into amino acids is a key strategy for developing PET tracers for oncology and neuroscience. These tracers allow for the non-invasive imaging of metabolic processes like amino acid transport and protein synthesis.

[¹⁸F]-Fluorination Methodologies for Phenylalanine Derivatives

The introduction of fluorine-18 onto an aromatic ring is a challenging synthetic step that requires specialized methodologies. For phenylalanine derivatives, direct nucleophilic aromatic substitution (SₙAr) is a common approach. uchicago.edu This method requires the phenyl ring to be "activated" by electron-withdrawing groups positioned ortho or para to a good leaving group. uchicago.edu

A more versatile and widely adopted strategy for labeling non-activated aromatic rings involves the use of organometallic precursors. Copper-mediated radiofluorination has emerged as a powerful technique. nih.gov In this method, a precursor such as an arylstannane (e.g., a trimethylstannyl derivative) or an aryl boronic ester is reacted with [¹⁸F]fluoride in the presence of a copper catalyst. nih.govnih.gov

To synthesize [¹⁸F]-3-Fluoro-5-hydroxy-DL-phenylalanine, a suitable precursor would be N-protected 3-(trimethylstannyl)-5-hydroxy-DL-phenylalanine or N-protected 3-nitro-5-hydroxy-DL-phenylalanine. The stannylated precursor would undergo a copper-mediated fluorodestannylation reaction. nih.gov The nitro precursor would undergo nucleophilic aromatic substitution where the nitro group is displaced by [¹⁸F]fluoride, a reaction often requiring harsh conditions that may not be compatible with all protecting groups.

Another advanced method involves the use of diaryliodonium salts as precursors. The regioselectivity of the [¹⁸F]fluoride attack is influenced by the electronic and steric properties of the aryl groups attached to the iodine atom. uchicago.edu This method provides a high-yield route to [¹⁸F]aryl fluorides under mild conditions.

Table 2: Precursors for [¹⁸F]-Labeling of Phenylalanine Analogs

| Precursor Type | Leaving Group | Reaction Type | Key Features |

|---|---|---|---|

| Arylstannane | -Sn(CH₃)₃ | Copper-Mediated Fluorodestannylation | Good reactivity and stability; compatible with various functional groups. nih.govnih.gov |

| Nitro-substituted Arene | -NO₂ | Nucleophilic Aromatic Substitution (SₙAr) | Requires strong activation by electron-withdrawing groups. uchicago.edu |

| Diaryliodonium Salt | -I-Aryl | Nucleophilic Substitution | High yields, regioselectivity can be controlled by ancillary aryl group. uchicago.edu |

| Boronic Ester (Pinacol) | -B(pin) | Copper-Mediated Fluorination | High radiochemical yields and suitable for automation. nih.gov |

Following the introduction of the ¹⁸F-label, a final deprotection step is typically required to yield the final radiolabeled amino acid tracer. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-fluoro-5-hydroxybenzaldehyde |

| N-acetylglycine |

| Acetic anhydride |

| Sodium acetate |

| 4-(3-Fluoro-5-hydroxybenzylidene)-2-methyloxazol-5(4H)-one |

| Red Phosphorus |

| Hydroiodic Acid |

| Cinnamic acid |

| L-amino acids |

| D-amino acids |

| Keto acid |

| Fluorine-18 |

| Arylstannane |

| Trimethylstannyl |

| Aryl boronic ester |

| [¹⁸F]fluoride |

| N-protected 3-(trimethylstannyl)-5-hydroxy-DL-phenylalanine |

| N-protected 3-nitro-5-hydroxy-DL-phenylalanine |

| Diaryliodonium salts |

Biochemical Roles and Metabolic Pathway Investigations

Interaction with Aromatic Amino Acid Metabolism

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are fundamental building blocks for proteins and precursors to a wide array of biologically active molecules. nih.govyoutube.com The metabolism of these amino acids is a tightly regulated process, and the introduction of analogs like 3-Fluoro-5-hydroxy-DL-phenylalanine can perturb these pathways, offering a means to study their mechanics.

Phenylalanine Hydroxylase (PAH) System and Fluorinated Substrates

Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in phenylalanine catabolism. wikipedia.orgnih.gov This reaction requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor. nih.gov The activity of PAH is highly specific, and its dysfunction leads to the metabolic disorder phenylketonuria (PKU). nih.govwikipedia.org

Studies investigating the interaction of fluorinated phenylalanine analogs with PAH have revealed important aspects of the enzyme's substrate specificity and catalytic mechanism. For instance, while 2-fluorophenylalanine and 4-fluorophenylalanine can be processed by some hydroxylases to yield meta-hydroxylated products, 3-fluorophenylalanine appears to be a poor substrate. core.ac.uk In some enzymatic systems, 3-fluorophenylalanine has been observed to act as a product mimic, potentially inhibiting the enzyme by preventing the binding of the natural substrate, phenylalanine, and the formation of the active ferryl-oxo species necessary for hydroxylation. core.ac.uk This inhibitory action underscores the stringent structural requirements of the PAH active site.

Phenylalanine Transamination and Derivative Formation

Beyond hydroxylation, another key metabolic route for phenylalanine is transamination, a process that converts the amino acid into its corresponding α-keto acid, phenylpyruvate. wikipedia.org This reaction is a crucial step in both the synthesis and degradation of amino acids. The transamination of fluorinated phenylalanine derivatives can be achieved through enzymatic reactions, often requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and an amino donor like glutamate (B1630785) or aspartate. nih.gov

The synthesis of various fluorinated phenylalanine derivatives has been accomplished through transamination reactions, highlighting the potential for creating novel amino acid analogs. nih.gov For example, a series of fluorinated phenylalanines have been synthesized via transamination reactions involving their corresponding phenylpyruvic acid precursors. nih.gov This demonstrates the utility of transamination in generating a diverse array of fluorinated amino acids for further biochemical and pharmaceutical investigation.

Impact on Downstream Metabolite Synthesis (e.g., Tyrosine, Neurotransmitters)

The metabolism of phenylalanine is directly linked to the synthesis of tyrosine and, subsequently, a cascade of vital downstream metabolites, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. youtube.comwikipedia.org The conversion of L-DOPA, a derivative of tyrosine, to dopamine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov

Fluorinated analogs of phenylalanine and its metabolites have been instrumental in probing these pathways. For instance, 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) is a well-established radiotracer used in positron emission tomography (PET) to assess the integrity of the dopaminergic system in the brain. nih.gov [¹⁸F]FDOPA is transported into neurons, decarboxylated by AADC to [¹⁸F]fluorodopamine, and stored in vesicles, allowing for the visualization of dopamine synthesis and storage capacity. nih.gov This highlights how fluorinated analogs can serve as powerful tools to study neurotransmitter synthesis and its dysregulation in neurological disorders. The metabolism of these fluorinated compounds can be influenced by enzymes like catechol-O-methyltransferase (COMT), which can O-methylate [¹⁸F]fluorodopamine. nih.gov

Incorporation into Proteins and Peptides

The ability to incorporate non-canonical amino acids like this compound into proteins and peptides opens up new avenues for protein engineering and the development of novel therapeutic agents. nih.govrsc.org This substitution can confer unique properties to the resulting macromolecules.

Effects on Protein Engineering and Stability

The incorporation of fluorinated amino acids into proteins can significantly enhance their stability. nih.gov This "fluoro-stabilization effect" is attributed to the unique properties of the fluorine atom, which can increase hydrophobicity and influence protein folding and protein-protein interactions. nih.gov The replacement of natural amino acids with fluorinated counterparts has been shown to improve the thermal and catabolic stability of proteins, which is particularly advantageous for therapeutic proteins and peptide-based vaccines. nih.gov

Research has demonstrated the successful incorporation of various fluorinated phenylalanines into proteins using cell-free synthesis systems. rsc.org This technique allows for a high degree of amino acid modification and enables the study of the general effects of these derivatives on protein structure and function. rsc.org The ability to produce proteins with enhanced stability has significant implications for the development of more robust and long-lasting protein-based biotechnologies. nih.gov

Modulation of Peptide Structure and Function

The introduction of fluorinated amino acids can also modulate the structure and function of peptides. nih.gov The position and number of fluorine atoms within the amino acid can influence peptide conformation and biological activity. nih.gov For example, the incorporation of fluorinated phenylalanine derivatives has been shown to affect the potency and selectivity of peptide-based enzyme inhibitors. researchgate.net

Furthermore, the synthesis of peptides containing fluorinated phenylalanines is a key area of research in drug development. nih.gov These modified peptides can exhibit altered binding affinities and improved metabolic stability, making them attractive candidates for therapeutic applications. nih.gov The ability to fine-tune the properties of peptides by incorporating fluorinated amino acids provides a powerful tool for designing novel drugs with enhanced efficacy and durability.

Interactive Data Table: Properties of Fluorinated Phenylalanine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 3-Fluoro-DL-phenylalanine | 456-88-2 | C₉H₁₀FNO₂ | 183.18 | powder | 240-250 |

| 3-Fluoro-D-phenylalanine | 110117-84-5 | C₉H₁₀FNO₂ | 183.2 | - | - |

| 3-Fluoro-L-phenylalanine | 19883-77-3 | C₉H₁₀FNO₂ | - | White to Almost white powder to crystal | - |

| p-Fluoro-DL-phenylalanine | 51-65-0 | FC₆H₄CH₂CH(NH₂)COOH | 183.18 | powder | 253-255 |

Enzymatic Inhibition and Modulation

The introduction of fluorine and hydroxyl substituents onto the phenyl ring of phenylalanine can significantly alter its electronic properties and steric profile, leading to interactions with enzymes that differ from the natural substrate. Fluorine, being highly electronegative, can modulate the acidity, hydrophobicity, and conformational preferences of the amino acid. nih.gov These alterations make fluorinated phenylalanine analogs, including this compound, candidates for enzyme inhibition and modulation. nih.gov They have been recognized for their potential as enzyme inhibitors and therapeutic agents. nih.gov

Investigation of Enzyme Active Site Interactions

While specific studies on the active site interactions of this compound are not extensively documented in publicly available literature, the behavior of closely related analogs provides a strong basis for inference. For instance, 3-fluorophenylalanine (3F-Phe) has been studied as a competitive inhibitor of phenylalanine meta-hydroxylase (Phe3H). nih.gov It is suggested that 3F-Phe may act as a product mimic, competing with the natural substrate, phenylalanine, for binding at the enzyme's active site. nih.gov This inhibitory action is attributed to its ability to prevent the binding of phenylalanine and the subsequent formation of the active ferryl-oxo species necessary for hydroxylation. nih.gov

The interaction of fluorinated phenylalanine derivatives within enzyme active sites is influenced by the unique properties of the fluorine atom. The introduction of fluorine can alter cation-π interactions, which are crucial for ligand recognition and binding in many enzymes. nih.gov Furthermore, the increased hydrophobicity of fluorinated amino acids can enhance their binding affinity within hydrophobic pockets of an active site. nih.gov In the context of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would create a distinct electronic signature on the aromatic ring, dictating its specific interactions with active site residues.

Research on phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism, has shown that the binding of phenylalanine to the active site induces conformational changes that are critical for its catalytic activity. nih.gov It is plausible that this compound could also bind to the active site of such hydroxylases, but the presence of the fluoro and additional hydroxyl groups might lead to non-productive binding or altered catalytic outcomes.

Table 1: Investigated Interactions of Related Phenylalanine Analogs with Enzyme Active Sites

| Compound | Enzyme | Type of Interaction | Observed Effect |

| 3-Fluorophenylalanine | Phenylalanine meta-hydroxylase | Competitive Inhibition | Acts as a product mimic, preventing binding of the natural substrate. nih.gov |

| Fluorinated Phenylalanines | General | Modulation of Properties | Alters acidity, hydrophobicity, and cation-π interactions, influencing binding affinity. nih.gov |

| L-Phenylalanine | Phenylalanine Hydroxylase | Allosteric Activation | Binding induces conformational changes essential for catalytic activity. nih.gov |

Fluorinated Phenylalanine Analogs as Substrate Probes

The synthetic utility of enzymes has been expanded through the use of fluorinated phenylalanine analogs as substrates. For example, phenylalanine meta-hydroxylase has been shown to regiospecifically hydroxylate unnatural fluorinated substrates. nih.gov This demonstrates that the active site can accommodate these modified amino acids, and it opens up possibilities for the biocatalytic production of novel compounds.

While direct studies employing this compound as a substrate probe are limited, the principles established with other fluorinated phenylalanines are applicable. Its unique substitution pattern would offer a distinct probe for investigating the active sites of enzymes involved in aromatic amino acid metabolism, such as hydroxylases, lyases, and aminotransferases. The enzymatic processing of this compound could lead to the formation of novel metabolites, the study of which could further elucidate enzymatic mechanisms and pathway promiscuity.

Table 2: Applications of Fluorinated Phenylalanine Analogs as Substrate Probes

| Analog | Application | Technique/Enzyme | Finding |

| Fluorinated Phenylalanines | Probing protein structure and metabolic processes | ¹⁹F-NMR | Allows for the study of protein-protein and protein-ligand interactions. nih.gov |

| Fluorinated Substrate Analogs | Investigating enzyme mechanisms | Phenylalanine meta-hydroxylase | Demonstrates the enzyme's ability to regiospecifically hydroxylate unnatural fluorinated substrates. nih.gov |

Analogs and Derivatives: Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Fluorinated Phenylalanine Derivatives

The synthesis of fluorinated phenylalanine derivatives is a dynamic area of research, driven by the desire to create novel compounds with enhanced or specific biological activities. A variety of synthetic strategies have been developed to introduce fluorine atoms at different positions of the phenylalanine molecule, including the aromatic ring, and the α- and β-carbons of the side chain. nih.govresearchgate.net

Several key methods for the synthesis of these derivatives include:

Negishi Cross-Coupling: This method involves the palladium-catalyzed reaction of an organozinc compound with an aryl halide. It has been successfully used to prepare protected fluorinated phenylalanine analogs. For instance, the coupling of (R)-iodoalanine with fluoroiodobenzenes in the presence of a palladium catalyst and a suitable ligand like SPhos has yielded (S)-phenylalanines in good yields. nih.gov

Knoevenagel Condensation: This approach utilizes the condensation of an active methylene (B1212753) compound with a carbonyl compound. For example, the reaction of methyl isocyanoacetate with fluorinated benzaldehydes, followed by hydrogenation and deprotection, has been employed to synthesize racemic fluorinated phenylalanines. nih.gov

Asymmetric Phase-Transfer Catalysis: This technique allows for the enantioselective synthesis of α-phenylalanine derivatives. Using pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts as catalysts, both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives have been synthesized with high yields and enantioselectivity through the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides. nih.gov

Enzymatic Synthesis: Biocatalytic methods offer a green and efficient route to optically active fluorophenylalanines. For example, transaminases have been used to synthesize L-form fluorophenylalanine from a fluorine-containing phenylpyruvate substrate. google.com

Radiolabeling for PET Imaging: The synthesis of radiolabeled fluorinated phenylalanine derivatives, particularly with fluorine-18 (B77423) (¹⁸F), is crucial for developing tracers for Positron Emission Tomography (PET). Methods for direct radiofluorination of phenylalanine or its precursors have been developed to produce these important imaging agents. nih.govacs.org

The design of novel fluorinated phenylalanine derivatives often involves considering the desired impact on biological activity. For instance, introducing fluorine can alter the electronic properties of the aromatic ring, influencing cation-π interactions, which are critical for protein structure and function. rsc.org Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Negishi Cross-Coupling | Palladium-catalyzed coupling of an organozinc compound with an aryl halide. | Direct preparation of protected fluorinated phenylalanine analogs. | nih.gov |

| Knoevenagel Condensation | Condensation of an active methylene compound with a carbonyl compound, followed by reduction and deprotection. | Synthesis of racemic fluorinated phenylalanines. | nih.gov |

| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of a glycine Schiff base using chiral catalysts. | Provides access to both (R)- and (S)-enantiomers with high enantiomeric excess. | nih.gov |

| Enzymatic Synthesis | Use of enzymes like transaminases to convert a fluorinated precursor to fluorophenylalanine. | Produces optically active L-form amino acids. | google.com |

| Radiolabeling | Incorporation of a radioactive isotope, such as ¹⁸F, for PET imaging applications. | Enables in vivo tracking and imaging of biological processes. | nih.govacs.org |

Influence of Fluorination Position and Hydroxylation on Biological Activity

Fluorination Position:

The location of the fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule. nih.gov Increasing the number of fluorine substitutions leads to a progressive decrease in the electrostatic potential of the aromatic ring, which can weaken cation-π interactions. nih.gov This modulation of electronic character can be exploited to probe the importance of such interactions in biological systems. rsc.orgnih.gov

For example, studies on proton-bound dimers of fluorinated phenylalanines have revealed that the position and number of fluorine atoms affect the interactions and structures of these dimers. rsc.org Monofluorinated phenylalanines tend to form charge-solvated structures, while perfluorination can lead to a mix of charge-solvated and salt-bridged structures due to the significant reduction in electron density of the aromatic system. rsc.org

In the context of protein stability, the effect of fluorination can be context-dependent. While monofluorination of aromatic residues within a β-barrel structure may not significantly impact thermodynamic stability, the introduction of fluorine can influence protein-protein interactions and stability against proteases. mdpi.com

Hydroxylation and Fluorination:

The combination of fluorination and hydroxylation can lead to compounds with unique biological properties. For instance, the synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine (5-fluoro-DOPA) has been a subject of interest, particularly its radiolabeled form for PET imaging of cerebral dopamine (B1211576). acs.org The presence of both fluorine and hydroxyl groups can influence the molecule's ability to cross the blood-brain barrier and its interaction with enzymes like aromatic L-amino acid decarboxylase.

Research has shown that the biological activity of fluorinated nucleoside analogs is also highly dependent on the position of fluorination. For instance, fluorine substitution at the 3'-deoxy position of thymidine (B127349) analogs was found to increase antiviral activity against HIV-1. nih.gov

| Modification | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

|---|---|---|---|

| Ring Fluorination (increasing number of F atoms) | Decreases the electrostatic potential of the aromatic ring. | Weakens cation-π interactions, can alter protein stability and enzyme inhibition. | rsc.orgnih.gov |

| Monofluorination (e.g., 2-F, 3-F, 4-F) | Alters local electrostatic potential with minor steric changes. | Can probe the functional relevance of aromaticity in protein function. | nih.govmdpi.com |

| Combined Fluorination and Hydroxylation | Modifies polarity, hydrogen bonding capacity, and acidity. | Can influence substrate specificity for enzymes and transport across biological membranes. | acs.orgnih.gov |

Stereochemistry and Enantiomeric Purity in Research Analogs

The stereochemistry of fluorinated phenylalanine analogs is a critical determinant of their biological activity. The D- and L-enantiomers of an amino acid can exhibit vastly different, and sometimes opposing, pharmacological effects. Therefore, the synthesis of enantiomerically pure analogs is of paramount importance for structure-activity relationship studies and for the development of effective therapeutic agents. nih.govresearchgate.net

L-amino acid-based tracers are well-established for tumor metabolic imaging. nih.govcaldic.com However, recent studies have explored D-amino acids, with some demonstrating potentially improved imaging properties over their L-isomers. nih.gov For example, in the case of p-(2-[¹⁸F]fluoroethyl)-phenylalanine (FEP), the L-isomer showed much faster and higher uptake in glioma cells compared to the D-isomer. nih.gov This highlights the differential recognition and transport of enantiomers by cellular machinery.

The synthesis of enantiomerically pure fluorinated phenylalanines can be achieved through various methods, including:

Chiral auxiliaries: The use of chiral auxiliaries can guide the stereochemical outcome of a reaction, leading to the desired enantiomer. nih.gov

Asymmetric catalysis: As mentioned earlier, asymmetric phase-transfer catalysis provides a powerful route to both enantiomers of unnatural phenylalanine derivatives with high enantiomeric purity. nih.gov

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The enantiomeric purity of the final product is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov Achieving high enantiomeric excess (ee) is crucial, as even small amounts of the undesired enantiomer can interfere with biological assays and lead to misleading results. nih.govnih.gov

| Aspect | Importance in Research | Methods to Achieve/Analyze | Reference |

|---|---|---|---|

| Stereochemistry (D- vs. L-enantiomers) | Enantiomers can have different biological activities, transport mechanisms, and imaging properties. | Asymmetric synthesis, use of chiral auxiliaries, enzymatic resolution. | nih.govnih.govcaldic.com |

| Enantiomeric Purity | Essential for accurate structure-activity relationship studies and to avoid confounding biological data. | Chiral HPLC is a common method for determining enantiomeric excess (ee). | nih.govnih.gov |

| Synthesis of Both Enantiomers | Allows for a comprehensive evaluation of the biological effects of stereochemistry. | Use of pseudoenantiomeric catalysts in asymmetric synthesis. | nih.gov |

Research Methodologies and Analytical Techniques

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are fundamental for the separation and purification of 3-Fluoro-5-hydroxy-DL-phenylalanine from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. vwr.comvwr.com Chiral chromatography, a specialized form of HPLC, is particularly important for separating the D- and L-enantiomers of fluorinated phenylalanine derivatives, which is critical as the biological activity of each enantiomer can differ significantly. researchgate.netsigmaaldrich.com For instance, the resolution of DL-phenylalanine has been successfully achieved using a chiral column like Crownpak CR+. researchgate.net

Gas chromatography (GC) can also be employed, often in conjunction with mass spectrometry (GC-MS), for the analysis of volatile derivatives of the amino acid. vwr.com Purification of fluorinated phenylalanines can be achieved through various chromatographic methods, including column chromatography on silica (B1680970) gel or other stationary phases. nih.govasm.org The choice of the chromatographic method and conditions, such as the mobile phase composition and the type of column, is critical for achieving optimal separation and purity. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary methods for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.govchemicalbook.comchemicalbook.com For fluorinated compounds, ¹⁹F NMR is particularly valuable, as the fluorine nucleus is NMR-active and provides a sensitive probe of the local electronic environment. nih.gov The chemical shifts and coupling constants in these spectra are unique to the compound's structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which aids in structural confirmation. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. mpg.dersc.org The vibrational frequencies of bonds such as C-F, O-H, N-H, and C=O produce characteristic absorption bands in the IR spectrum, confirming the presence of these groups within the this compound structure. Cryogenic IR spectroscopy has been used to study the conformations of fluorinated phenylalanine cations, revealing details about intramolecular interactions. mpg.de

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of this compound and for investigating reaction mechanisms. By replacing specific atoms with their heavier isotopes (e.g., ²H, ¹³C, or ¹⁵N), researchers can follow the compound through complex biological pathways. nih.govwhiterose.ac.uk

For example, deuterium (B1214612) (²H) labeling can be used to study kinetic isotope effects in enzyme-catalyzed reactions, providing insights into the rate-determining steps of a mechanism. nih.gov The synthesis of isotopically labeled fluorophenylalanines, such as [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, has been developed for use in protein NMR applications. nih.gov These labeled compounds can be incorporated into proteins, allowing for detailed structural and dynamic studies of the protein in its native environment. acs.org The use of metabolic precursors like labeled shikimic acid, phenylpyruvate, or indole (B1671886) can facilitate the selective labeling of aromatic amino acids. whiterose.ac.ukresearchgate.net

Bioinformatic and Computational Modeling Approaches

Bioinformatic and computational modeling techniques are increasingly used to predict the interactions of this compound with biological targets and to understand its potential biological activity.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govdergipark.org.tr For instance, docking studies can be used to model the binding of fluorinated phenylalanine derivatives to the active site of an enzyme, helping to explain their inhibitory activity. nih.govmdpi.com These models can provide insights into the key molecular interactions, such as hydrogen bonds and cation-pi interactions, that govern binding affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, such as a protein. This approach can be used to model enzymatic reactions involving fluorinated amino acids and to calculate properties like reaction energies and transition states.

ADME/T Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds. dergipark.org.tr These in silico predictions help in the early stages of drug discovery to assess the potential of a compound like this compound to become a viable drug candidate.

Future Perspectives and Translational Research Opportunities

Emerging Applications in Chemical Biology

The incorporation of unnatural amino acids into proteins is a powerful tool in chemical biology, enabling the study of protein structure, function, and dynamics in ways not possible with the canonical 20 amino acids. The introduction of fluorine into amino acids, in particular, has been shown to be a valuable strategy for modulating the physicochemical properties of peptides and proteins. nih.gov

The fluorine atom in 3-Fluoro-5-hydroxy-DL-phenylalanine can serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This technique allows for the detailed investigation of protein-ligand interactions, protein folding, and conformational changes without interference from other signals in the biological matrix. nih.gov The unique electronic environment created by the fluorine and hydroxyl substituents would likely result in a distinct ¹⁹F NMR signal, making it a valuable tool for site-specific analysis.

Furthermore, the introduction of fluorinated amino acids can enhance the metabolic stability of peptides and proteins by strengthening the C-F bond compared to a C-H bond. nih.govnumberanalytics.com This increased resistance to enzymatic degradation could be beneficial in the development of more robust therapeutic peptides. nih.gov The hydroxyl group, on the other hand, can participate in hydrogen bonding and other polar interactions, potentially influencing protein folding and interactions with other molecules. The combination of these two functionalities in one molecule offers a unique opportunity to fine-tune the properties of proteins for various applications in chemical biology.

Table 1: Potential Applications of this compound in Chemical Biology

| Application Area | Rationale |

| ¹⁹F NMR Spectroscopy | The fluorine atom provides a sensitive and specific probe for studying protein structure and dynamics. nih.govnih.gov |

| Protein Engineering | The unique electronic and steric properties can be used to modulate protein stability and function. |

| Peptide Therapeutics | Enhanced metabolic stability due to the C-F bond can lead to longer-lasting therapeutic effects. nih.govnumberanalytics.com |

| Probing Molecular Interactions | The hydroxyl group can participate in hydrogen bonding, allowing for the study of specific protein-protein or protein-ligand interactions. |

Potential for Biomarker Development in Research Models

The development of novel biomarkers is crucial for understanding disease mechanisms and for the early diagnosis and monitoring of therapeutic responses. Phenylalanine and its metabolites are already important biomarkers in certain metabolic disorders, such as phenylketonuria (PKU). nih.gov In PKU, elevated levels of phenylalanine and its derivatives, like N-lactoyl-phenylalanine, are associated with disease severity and cognitive outcomes. nih.gov

The introduction of a fluorine atom, particularly the radioactive isotope ¹⁸F, into amino acids allows for their use as tracers in Positron Emission Tomography (PET) imaging. nih.govnumberanalytics.com Fluorinated amino acid analogs are used to visualize and quantify metabolic processes in vivo. For instance, ¹⁸F-labeled phenylalanine derivatives have been explored for tumor imaging due to the increased amino acid metabolism in cancer cells. nih.gov

Given that this compound is a derivative of phenylalanine, an ¹⁸F-labeled version of this compound could potentially serve as a novel PET tracer. Its uptake and metabolism could provide insights into pathways involving phenylalanine and tyrosine, which is formed from the hydroxylation of phenylalanine. youtube.com This could be particularly relevant for studying disorders of amino acid metabolism or for imaging tissues with high rates of protein synthesis or specific enzymatic activities related to phenylalanine hydroxylation.

Table 2: Potential Biomarker Applications of this compound

| Research Area | Potential Application |

| Oncology | As an ¹⁸F-labeled PET tracer for imaging tumor metabolism. nih.gov |

| Neurology | To study altered amino acid metabolism in neurodegenerative diseases. |

| Metabolic Disorders | As a probe to investigate enzymatic pathways related to phenylalanine and tyrosine. youtube.com |

Advancements in Synthetic Accessibility

The utility of any novel compound in research and translational applications is heavily dependent on its synthetic accessibility. While specific, high-yield synthetic routes for this compound are not yet widely established in the literature, advancements in the synthesis of substituted amino acids provide a clear path forward.

The synthesis of multi-substituted phenylalanine analogs often involves multi-step processes. researchgate.net Key strategies include the electrophilic or nucleophilic fluorination of precursor molecules and the introduction of a hydroxyl group, often through methods like hydroxylation of the aromatic ring. mdpi.comresearchgate.net The synthesis of β-phenylalanine derivatives, for instance, has been achieved through various methods, including metal-catalyzed reactions and enzymatic approaches using phenylalanine ammonia (B1221849) lyases (PALs). nih.govnih.govfrontiersin.org

Recent developments in synthetic organic chemistry, such as late-stage functionalization, offer promising avenues for the efficient synthesis of complex molecules like this compound. rsc.org These methods allow for the introduction of fluorine and other functional groups into a molecule at a later stage of the synthesis, which can be more efficient and versatile.

The development of robust and scalable synthetic methods will be a critical step in unlocking the full research potential of this compound, making it more readily available for studies in chemical biology, biomarker development, and other translational research areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.